Ethyl 4-oxobut-2-enoate
CAS No.:
Cat. No.: VC16709521
Molecular Formula: C6H8O3
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8O3 |
|---|---|
| Molecular Weight | 128.13 g/mol |
| IUPAC Name | ethyl 4-oxobut-2-enoate |
| Standard InChI | InChI=1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h3-5H,2H2,1H3 |
| Standard InChI Key | SDGAEBKMHIPSAC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C=CC=O |
Introduction
Structural and Physicochemical Properties
Ethyl 4-oxobut-2-enoate, systematically named ethyl (E)-4-oxobut-2-enoate, features a planar α,β-unsaturated carbonyl system with a trans-configuration (E) across the double bond (Fig. 1). This geometry facilitates conjugation between the carbonyl group and the double bond, significantly influencing its electronic properties and reactivity.
Molecular Characteristics
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Molecular Formula: C₆H₈O₃
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Molecular Weight: 128.126 g/mol
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Density: 1.0 ± 0.1 g/cm³
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Boiling Point: 199.3 ± 23.0 °C at 760 mmHg
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Melting Point: -9°C
The compound’s low melting point and moderate boiling point reflect its polar yet relatively non-volatile nature, typical of α,β-unsaturated esters. Its density aligns with similar esters, suggesting comparable packing efficiencies in the liquid state.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Ethyl 4-oxobut-2-enoate is typically synthesized via esterification of 4-oxobut-2-enoic acid with ethanol under acidic conditions:
Alternative routes include:
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Claisen Condensation: Reaction of ethyl acetoacetate with formaldehyde under basic conditions, though this method risks forming polymeric byproducts.
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Oxidation of Ethyl 4-Hydroxybut-2-enoate: Using mild oxidizing agents like pyridinium chlorochromate (PCC) to preserve the double bond .
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to enhance yield and purity. Key parameters include:
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Temperature: 50–70°C to balance reaction rate and side-product formation.
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Catalyst: Ion-exchange resins (e.g., Amberlyst™) for recyclability and minimal waste.
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Purification: Fractional distillation under reduced pressure (20–30 mmHg) to isolate the ester (b.p. 80–85°C at 20 mmHg) .
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Additions
The α,β-unsaturated system undergoes Michael additions with amines, thiols, and enolates. For example, reaction with methylamine yields ethyl 4-(methylamino)but-2-enoate:
Cycloadditions
As a dienophile, it participates in Diels-Alder reactions with dienes like 1,3-butadiene, forming six-membered cyclohexene derivatives:
Reduction and Oxidation
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Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding ethyl 4-oxobutyrate.
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Oxidation: Strong oxidizers like KMnO₄ cleave the double bond, producing succinic acid derivatives .
Applications in Organic Synthesis and Industry
Pharmaceutical Intermediates
Ethyl 4-oxobut-2-enoate serves as a precursor to γ-lactams and γ-lactones, structural motifs in antiviral and anticancer agents. For example, its reaction with hydroxylamine forms a hydroxamic acid derivative, a known zinc protease inhibitor.
Polymer Chemistry
Incorporated into acrylate copolymers, it enhances thermal stability and crosslinking density. Polymers derived from this ester exhibit glass transition temperatures (T₉) 20–30°C higher than conventional acrylates.
Agrochemicals
Functionalization with thiourea groups yields herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .
Future Research Directions
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Catalytic Asymmetric Reactions: Developing chiral catalysts for enantioselective additions to the α,β-unsaturated system.
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Bioactivity Screening: Evaluating antimicrobial and anticancer properties of novel derivatives.
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Green Chemistry: Optimizing solvent-free syntheses using microwave irradiation or mechanochemistry.
Ethyl 4-oxobut-2-enoate remains underexploited despite its synthetic versatility. Addressing these gaps could unlock new applications in medicinal chemistry and materials science.
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